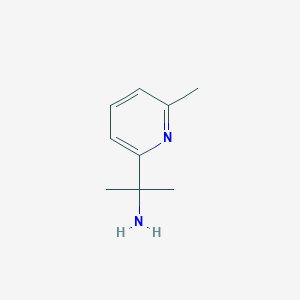![molecular formula C8H6N2O B7904604 1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde](/img/structure/B7904604.png)
1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an aldehyde functional group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can yield the desired pyrrolopyridine structure. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the pyrrole ring, followed by formylation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow chemistry techniques to optimize reaction conditions and minimize by-products. The use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions: 1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3-position, using reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in acetic acid for bromination at the 3-position.
Major Products:
Oxidation: 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid.
Reduction: 1H-pyrrolo[3,2-b]pyridine-7-methanol.
Substitution: 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde.
科学的研究の応用
1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the development of fluorescent probes for imaging biological systems.
Medicine: It is investigated for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Industry: The compound is utilized in the production of agrochemicals and materials science for the development of novel polymers and coatings.
作用機序
The mechanism of action of 1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the fused ring system can engage in π-π stacking interactions with aromatic residues in protein binding sites, enhancing its binding affinity and specificity.
類似化合物との比較
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar structural features but different substitution patterns.
1H-pyrrolo[3,2-c]pyridine: A compound with a different fusion pattern of the pyrrole and pyridine rings.
Uniqueness: 1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7-position, which imparts distinct reactivity and biological activity. This functional group allows for selective modifications and interactions that are not possible with other pyrrolopyridine derivatives.
特性
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-7-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-1-3-9-7-2-4-10-8(6)7/h1-5,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUCEEYCBJCIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde](/img/structure/B7904540.png)

![1,2,3,4-Tetrahydropyrrolo[3,4-b]indole](/img/structure/B7904549.png)
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B7904550.png)

![4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B7904556.png)



![Dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B7904584.png)
![1H-Pyrazolo[3,4-C]pyridine-5-carboxaldehyde](/img/structure/B7904591.png)

![8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B7904621.png)
